REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:2]1.[Br:14]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:14][C:2]1[S:1][CH:5]=[CH:4][C:3]=1[NH:6][C:7](=[O:13])[O:8][C:9]([CH3:10])([CH3:12])[CH3:11]
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Name
|
|
Quantity
|
37 g
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Type
|
reactant
|
Smiles
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S1C=C(C=C1)NC(OC(C)(C)C)=O
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Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
|
Setpoint
|
23 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
heated
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Type
|
TEMPERATURE
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Details
|
at reflux for 3 h
|
Duration
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3 h
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
WASH
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Details
|
The filtrate was washed with water (5×900 mL)
|
Type
|
CUSTOM
|
Details
|
to remove succinimide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC=CC1NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |